
Hematoheme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematoheme is a complex biomolecule that plays a crucial role in the transportation of oxygen in the body. It is a heme-containing protein that is found in red blood cells and is responsible for binding oxygen and carrying it to various tissues and organs. The synthesis of this compound is a complex process that involves several enzymatic reactions. In recent years, there has been a growing interest in the scientific community to study the potential applications of this compound in various fields, including medicine and biotechnology.
Mechanism of Action
The mechanism of action of Hematoheme is based on its ability to bind and release oxygen. This compound contains a heme group that binds to oxygen molecules in the lungs and releases them in the tissues and organs that require oxygen. The binding and release of oxygen by this compound are regulated by various factors, including pH, temperature, and the concentration of carbon dioxide.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. One of the most significant effects is its ability to transport oxygen to various tissues and organs. This compound is also involved in the regulation of blood pressure, as it can release nitric oxide, which is a potent vasodilator. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Hematoheme has several advantages and limitations for lab experiments. One of the main advantages is its ability to catalyze various enzymatic reactions, which makes it a valuable tool in the synthesis of complex organic molecules. This compound is also relatively stable and can be easily purified from red blood cells. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Hematoheme. One of the most promising directions is the development of new methods for the synthesis of this compound and related heme-containing proteins. This could lead to the production of this compound on a larger scale, which would make it more accessible for various applications. Another future direction is the study of the potential therapeutic applications of this compound in various diseases, including cancer and cardiovascular disease. Finally, the study of the biochemical and physiological effects of this compound on the body could lead to a better understanding of its role in various physiological processes.
Synthesis Methods
The synthesis of Hematoheme involves several enzymatic reactions that occur in the mitochondria and cytoplasm of red blood cells. The first step in the synthesis process is the formation of delta-aminolevulinic acid (ALA) from glycine and succinyl-CoA. This reaction is catalyzed by the enzyme delta-aminolevulinic acid synthase (ALAS). ALA is then transported to the mitochondria, where it is converted to porphobilinogen (PBG) through a series of enzymatic reactions. PBG is then transported back to the cytoplasm, where it is converted to uroporphyrinogen III (UROIII). UROIII is then converted to coproporphyrinogen III (COPROIII), which is the precursor of heme. The final step in the synthesis of this compound is the insertion of iron into the heme molecule, which is catalyzed by the enzyme ferrochelatase.
Scientific Research Applications
Hematoheme has several potential applications in scientific research. One of the most promising applications is in the field of biotechnology, where this compound can be used as a catalyst in various enzymatic reactions. This compound has been shown to catalyze the oxidation of various organic compounds, including alcohols, aldehydes, and ketones. This makes this compound a valuable tool in the synthesis of complex organic molecules.
properties
CAS RN |
19584-91-9 |
|---|---|
Molecular Formula |
C34H36FeN4O6 |
Molecular Weight |
652.5 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2 |
InChI Key |
SKVLGUBZZNOQIG-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
synonyms |
hematoheme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
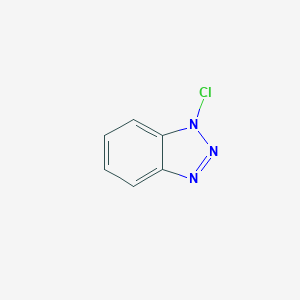



![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

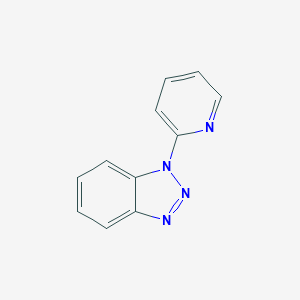
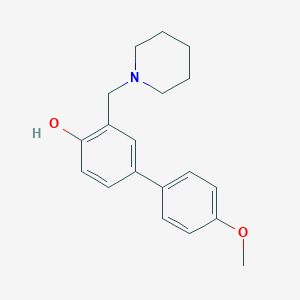
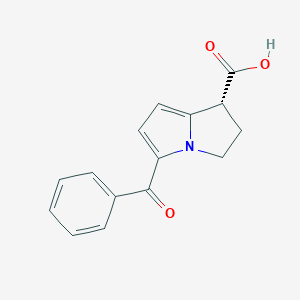
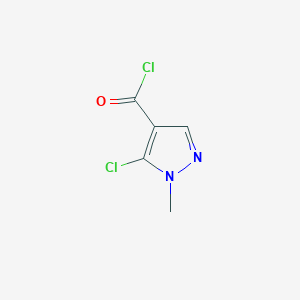
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)